3-(4-Chlorophenyl)-5-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

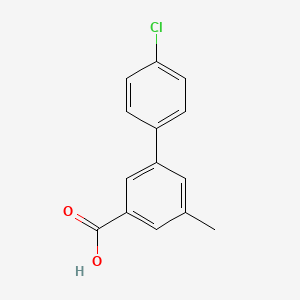

3-(4-Chlorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-methylbenzoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step often involves the acylation of 4-chlorotoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: The resulting intermediate is then subjected to oxidation using agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylated derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Halogenated or alkylated aromatic compounds.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.

Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.

Industry:

Materials Science: Utilized in the production of polymers and resins with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which 3-(4-Chlorophenyl)-5-methylbenzoic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering biochemical pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.

5-Methylsalicylic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.

Uniqueness: 3-(4-Chlorophenyl)-5-methylbenzoic acid is unique due to the combination of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.

Biologische Aktivität

3-(4-Chlorophenyl)-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its chlorophenyl and methyl substituents, has been the subject of various studies investigating its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chlorinated phenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In one study, it was noted that the compound exhibited significant antibacterial effects, with a minimum inhibitory concentration (MIC) indicating its effectiveness against these pathogens .

| Bacterial Strain | Activity Level | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | Moderate | 50 |

| Bacillus subtilis | Strong | 25 |

| Staphylococcus aureus | Weak | 100 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in cell models, suggesting a potential therapeutic application in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound was one of the most effective against Gram-positive bacteria, with significant inhibition zones observed in agar diffusion assays .

Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. It was found that treatment with this compound led to a dose-dependent increase in apoptosis markers in human cancer cell lines. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Recent studies have indicated that derivatives of benzoic acid, including 3-(4-Chlorophenyl)-5-methylbenzoic acid, may exhibit anticancer properties. Research has shown that certain analogs can inhibit the growth of cancer cells by interfering with specific molecular pathways. For example, anthranilic acid derivatives have been identified as effective in reducing the growth of pancreatic cancer cells through mechanisms involving polyamine metabolism and cell cycle regulation .

- Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, studies on related compounds have demonstrated their potential as adjunct therapies in cancer treatment .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with proteins involved in cancer progression, further supporting its potential therapeutic applications .

Agricultural Applications

- Pesticide Development : The compound has been explored for its potential use in developing new pesticides. Its structural similarity to known agrochemicals allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact. Chlorantraniliprole, a related compound, is known for its effectiveness against lepidopteran pests and operates through activation of ryanodine receptors in insects .

- Herbicide Formulations : Research into herbicidal properties has indicated that derivatives of benzoic acid can inhibit plant growth by disrupting metabolic pathways essential for plant development. This opens avenues for developing selective herbicides based on the structural framework of this compound.

Case Study 1: Anticancer Activity Evaluation

A study published in Cancer Research evaluated the effects of anthranilic acid derivatives on pancreatic cancer cell lines. The research highlighted that specific modifications to the benzoic acid structure could yield compounds with significantly improved anticancer activity when compared to traditional chemotherapeutics .

Case Study 2: Pesticide Efficacy

In an agricultural study, formulations containing chlorinated benzoic acids were tested against common agricultural pests. Results showed a marked increase in pest mortality rates compared to controls, suggesting that derivatives like this compound could be developed into effective pesticide solutions .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBXUHPNJSHRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.